3-Methylquinoline-4-carboxylic acid
Overview
Description
3-Methylquinoline-4-carboxylic acid is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Methylquinoline-4-carboxylic acid, has been reported in various studies. For instance, a one-step and one-pot method has been used to synthesize quinoline-4-carboxylic acids in water . Isatin was refluxed with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl was used to prepare quinoline-4-carboxylic acid .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 3-Methylquinoline-4-carboxylic acid is a derivative of this structure.Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of this compound .Scientific Research Applications
Mass Spectrometry Studies
Research has shown that substituted isoquinolines, which are structurally related to 3-Methylquinoline-4-carboxylic acid, demonstrate unique behaviors in mass spectrometry. These compounds have been studied for their potential as prolylhydroxylase inhibitor drug candidates. The mass spectrometric dissociation pathways of these compounds have been characterized, providing insights into their chemical behavior and potential applications in clinical, forensic, or doping control analysis (Thevis et al., 2008); (Beuck et al., 2009).
Flavor Ingredient Safety Evaluation
4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, a compound related to 3-Methylquinoline-4-carboxylic acid, has been evaluated for its safety as a flavor ingredient. Studies have shown it to be non-mutagenic and non-clastogenic, with no adverse effects on fetal development at high doses. This suggests potential safe applications in food and beverage industries (Arthur et al., 2015).
Synthesis and Derivatives
Studies have focused on synthesizing quinoline-4-carboxylic acid and its derivatives, including those similar to 3-Methylquinoline-4-carboxylic acid. These synthesized compounds have been analyzed using spectroscopic methods, contributing to our understanding of their structural properties and potential applications in various chemical processes (Brasyunas et al., 1988); (Gracheva & Tochilkin, 1980).
Supramolecular Chemistry
Research on 2-methylquinoline, closely related to 3-Methylquinoline-4-carboxylic acid, has advanced the understanding of noncovalent weak interactions with carboxylic acids. These studies are significant for understanding the formation of 1D-3D frameworks in supramolecular chemistry, which can have various applications in materials science (Jin et al., 2012).
Antibacterial Research
Derivatives of quinoline-3-carboxylic acids, similar to 3-Methylquinoline-4-carboxylic acid, have been studied for their antibacterial properties. Though some derivatives have shown weak activity, these studies contribute to the exploration of new antibacterial agents (Stefancich et al., 1987).
Semiconductor Properties
The complex [Zn(CH3OH)4(MCA)2], containing a derivative of 3-Methylquinoline-4-carboxylic acid, has been studied for its semiconductor properties. The compound's solid-state photoluminescence spectrum and narrow optical band gap suggest potential applications in materials science (Yi et al., 2019).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the future directions of 3-Methylquinoline-4-carboxylic acid could involve further exploration of its potential applications in these fields. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
properties
IUPAC Name |
3-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCBWEJWVBHYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345425 | |
Record name | 3-Methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline-4-carboxylic acid | |
CAS RN |
1873-51-4 | |
Record name | 3-Methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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